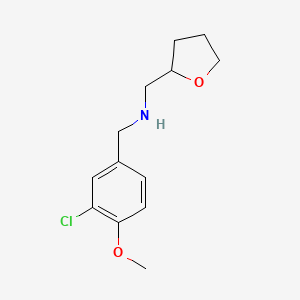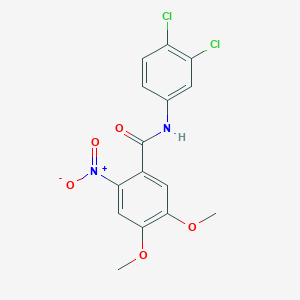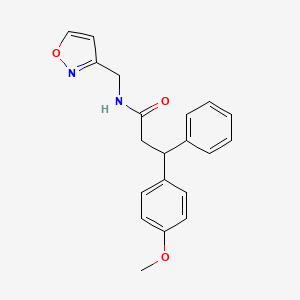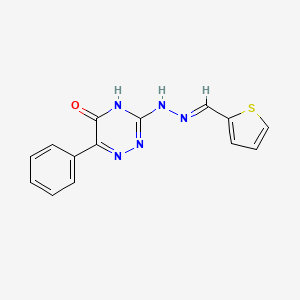
(3-chloro-4-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-chloro-4-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine, also known as CMBTHFMA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of (3-chloro-4-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine is not fully understood, but it is believed to work by targeting specific cellular pathways involved in cell growth and survival. Studies have suggested that this compound may inhibit the activation of certain enzymes involved in cell proliferation, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, this compound has also been found to have anti-inflammatory and antioxidant effects. Studies have suggested that this compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and may protect against oxidative stress by scavenging free radicals.
Advantages and Limitations for Lab Experiments
One advantage of using (3-chloro-4-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on (3-chloro-4-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine. One area of interest is its potential as a therapeutic agent for cancer treatment, particularly in combination with other chemotherapy drugs. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound. Finally, research on the mechanism of action of this compound may lead to the development of new drugs targeting similar cellular pathways.
Synthesis Methods
(3-chloro-4-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine can be synthesized through a multistep process involving the reaction of 3-chloro-4-methoxybenzaldehyde with tetrahydro-2-furanylmethylamine in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure this compound.
Scientific Research Applications
(3-chloro-4-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine has been studied for its potential as an anticancer agent, as well as its ability to inhibit the growth of bacteria and fungi. In one study, this compound was found to induce apoptosis in human leukemia cells, suggesting its potential as a therapeutic agent for cancer treatment. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Properties
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-16-13-5-4-10(7-12(13)14)8-15-9-11-3-2-6-17-11/h4-5,7,11,15H,2-3,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCPURRMYKWZHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2CCCO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-isobutyl-2,6,6-trimethyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B6001596.png)
![2-[({4-amino-6-[(3-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-6-{[(4-methylphenyl)thio]methyl}-4-pyrimidinol](/img/structure/B6001600.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B6001605.png)
![3-{6-amino-8-[(2-hydroxyethyl)amino]-3H-purin-3-yl}-1,2-propanediol](/img/structure/B6001613.png)
![1-[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]-3-(2-fluorophenyl)pyrrolidine](/img/structure/B6001624.png)
![1-(1-adamantyl)-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B6001626.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine](/img/structure/B6001629.png)

![2-(2-methoxyphenoxy)-N-({1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6001645.png)
![3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6001654.png)

![1-(6-chloro-3-pyridazinyl)-3-methyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6001669.png)

![N-(2-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B6001684.png)
